Isopropyl b-D-thioglucuronide sodium salt

Catalog No.
S979069
CAS No.
208589-93-9
M.F
C9H15NaO6S
M. Wt
274.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopropyl b-D-thioglucuronide sodium salt

CAS Number

208589-93-9

Product Name

Isopropyl b-D-thioglucuronide sodium salt

IUPAC Name

sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-propan-2-ylsulfanyloxane-2-carboxylate

Molecular Formula

C9H15NaO6S

Molecular Weight

274.27 g/mol

InChI

InChI=1S/C9H16O6S.Na/c1-3(2)16-9-6(12)4(10)5(11)7(15-9)8(13)14;/h3-7,9-12H,1-2H3,(H,13,14);/q;+1/p-1/t4-,5-,6+,7-,9-;/m0./s1

InChI Key

KBUAMHFDNNUCET-LTTPZWNQSA-M

SMILES

CC(C)SC1C(C(C(C(O1)C(=O)[O-])O)O)O.[Na+]

Canonical SMILES

CC(C)SC1C(C(C(C(O1)C(=O)[O-])O)O)O.[Na+]

Isomeric SMILES

CC(C)S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)[O-])O)O)O.[Na+]

Enhancing β-D-Glucuronidase Assays

The primary application of Isopropyl β-D-thioglucuronide sodium salt lies in its ability to enhance the sensitivity of assays measuring β-D-glucuronidase activity. β-D-glucuronidase is an enzyme that cleaves β-D-glucuronic acid residues from various molecules.

Isopropyl β-D-thioglucuronide sodium salt acts as a substrate for β-D-glucuronidase. When the enzyme cleaves the Isopropyl β-D-thioglucuronide sodium salt molecule, it releases a product that can be easily detected using various methods, such as spectrophotometry or fluorometry. This allows researchers to measure the activity of β-D-glucuronidase in a sample.

According to a product description from Santa Cruz Biotechnology, Isopropyl β-D-thioglucuronic acid induces β-D-glucuronidase expression in E. coli. This means it can increase the overall level of the enzyme in the bacteria, leading to a more sensitive assay [].

Isopropyl β-D-thioglucuronide sodium salt is a synthetic compound with the molecular formula C9H15NaO6SC_9H_{15}NaO_6S and a molecular weight of approximately 274.27 g/mol. It is recognized for its role as a substrate in biochemical assays, particularly in enhancing the sensitivity of β-D-glucuronidase assays. This compound is utilized in various biochemical applications, including those involving Escherichia coli, where it serves as an inducer for enzyme activity .

As mentioned earlier, Isopropyl b-D-thioglucuronide sodium salt serves as a substrate for UGTs. These enzymes play a crucial role in detoxification by facilitating the conjugation of various lipophilic (fat-soluble) compounds with glucuronic acid, making them more water-soluble and readily excretable [].

The specific mechanism of action of UGTs involves the formation of a covalent bond between the glucuronic acid moiety and a suitable functional group on the target molecule. Isopropyl b-D-thioglucuronide sodium salt helps researchers study the activity and specificity of UGTs by providing a model substrate for these enzymes [].

, primarily involving enzymatic hydrolysis facilitated by β-D-glucuronidase. In these reactions, the compound undergoes cleavage to release isopropyl β-D-thioglycoside and other products, which can be monitored for assay sensitivity and substrate activity. The compound's structure allows it to mimic natural substrates, making it a valuable tool in studying enzyme kinetics and mechanisms .

The biological activity of isopropyl β-D-thioglucuronide sodium salt is primarily linked to its ability to induce β-D-glucuronidase, an enzyme that plays a crucial role in the metabolism of glucuronic acid conjugates. This induction enhances the detection of various substrates in microbial assays, particularly for identifying bacterial strains based on their enzymatic profiles. The compound’s effectiveness in increasing assay sensitivity makes it a significant reagent in microbiological and biochemical research .

The synthesis of isopropyl β-D-thioglucuronide sodium salt typically involves the reaction of glucuronic acid derivatives with isopropyl thio compounds under controlled conditions. The process may include steps such as protection-deprotection strategies to ensure the integrity of functional groups during synthesis. Various methods can be employed, including:

  • Chemical Synthesis: Utilizing specific reagents to facilitate the formation of the thioether linkage.
  • Enzymatic Synthesis: Employing glycosyltransferases that can transfer glucuronic acid moieties to thiol-containing substrates .

Isopropyl β-D-thioglucuronide sodium salt has diverse applications in:

  • Biochemical Assays: Used as a substrate to enhance sensitivity in β-D-glucuronidase assays.
  • Microbial Detection: Serves as an inducer for detecting specific bacterial enzymes.
  • Research Tools: Acts as a molecular tool in various biochemical and immunological studies, aiding in enzyme characterization and metabolic pathway analysis .

Interaction studies involving isopropyl β-D-thioglucuronide sodium salt focus on its compatibility with various enzymes and microbial systems. The compound has been shown to effectively interact with β-D-glucuronidase, leading to increased activity levels that facilitate more sensitive detection methods. Research often examines how variations in concentration affect enzyme kinetics and substrate specificity, providing insights into metabolic processes and enzyme regulation .

Isopropyl β-D-thioglucuronide sodium salt shares structural and functional similarities with several other compounds, notably:

Comparison Table

CompoundInduction TargetUnique Features
Isopropyl β-D-thioglucuronideβ-D-glucuronidaseEnhances assay sensitivity; used in microbial assays
Isopropyl β-D-galactosideLac operon (β-galactosidase)Commonly used for protein expression induction
Isopropyl 1-thio-β-D-galactosideGalactosidaseInduces specific enzymatic pathways
Methyl β-D-thioglucuronideVariesMethylation alters interaction profiles

The uniqueness of isopropyl β-D-thioglucuronide sodium salt lies in its specific induction of glucuronidase activity, making it particularly valuable for studies focused on glucuronic acid metabolism and related enzymatic functions .

Dates

Modify: 2023-08-16

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